molecular formula C27H27ClN2O5 B1147896 [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride CAS No. 180144-68-7

[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride

Cat. No.: B1147896
CAS No.: 180144-68-7
M. Wt: 494.97
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Description

The compound [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride is a synthetic organic molecule known for its vibrant color and fluorescence properties. It is commonly used as a dye and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,5-dicarboxybenzaldehyde with 2,7-dimethylxanthene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate compound.

    Amidation: The intermediate compound is then reacted with ethylamine under controlled temperature conditions to introduce the ethylamino group.

    Quaternization: The final step involves the quaternization of the xanthene derivative with ethyl chloride to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

The compound is used as a fluorescent dye in various chemical assays and analytical techniques. Its fluorescence properties make it ideal for detecting and quantifying trace amounts of substances.

Biology

In biological research, the compound is used as a staining agent for visualizing cellular structures and processes. It is particularly useful in fluorescence microscopy and flow cytometry.

Medicine

The compound has potential applications in medical diagnostics, particularly in imaging techniques. Its ability to fluoresce under specific conditions allows for the visualization of biological tissues and the detection of abnormalities.

Industry

In industrial applications, the compound is used in the manufacturing of fluorescent inks, paints, and coatings. Its stability and vibrant color make it suitable for various commercial products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated system of double bonds in its structure, which allows for the delocalization of electrons. The emitted light is typically in the visible range, making the compound highly fluorescent. The molecular targets and pathways involved include interactions with cellular components that can absorb and re-emit light, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • [9-(2-carboxyphenyl)-6-(methylamino)-2,7-dimethylxanthen-3-ylidene]-methylazanium;chloride
  • [9-(2,5-dicarboxyphenyl)-6-(methylamino)-2,7-dimethylxanthen-3-ylidene]-methylazanium;chloride
  • [9-(2,5-dicarboxyphenyl)-6-(propylamino)-2,7-dimethylxanthen-3-ylidene]-propylazanium;chloride

Uniqueness

The uniqueness of [9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride lies in its specific combination of functional groups, which confer distinct fluorescence properties and reactivity. Compared to similar compounds, it has a higher fluorescence quantum yield and greater stability under various conditions, making it more suitable for long-term applications in research and industry.

Properties

IUPAC Name

[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(18-11-16(26(30)31)7-8-17(18)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZXMMSCTWLXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Reactant of Route 2
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Reactant of Route 3
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Reactant of Route 4
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Reactant of Route 5
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Reactant of Route 6
[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride

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